molecular formula C22H17IN2O2 B4649685 N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide

N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide

Cat. No. B4649685
M. Wt: 468.3 g/mol
InChI Key: PECVUYTUUJLWRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide, also known as DIBO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DIBO is a fluorescent probe that is used to study protein-protein interactions, cell signaling pathways, and enzyme activity.

Mechanism of Action

N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide works by binding to specific proteins and becoming fluorescent upon excitation with light. The fluorescent signal can be used to monitor the activity of the protein of interest in real-time. N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide can also be used to monitor the localization and trafficking of proteins in living cells.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide has no known biochemical or physiological effects on living organisms. It is a non-toxic and non-invasive probe that can be used in a wide range of experimental settings.

Advantages and Limitations for Lab Experiments

The main advantage of N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide is its high sensitivity and specificity for protein-protein interactions, cell signaling pathways, and enzyme activity. It can be used in a wide range of experimental settings, including live-cell imaging, high-throughput screening, and protein purification. However, one limitation of N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide is its relatively low photostability, which can limit its usefulness in long-term experiments.

Future Directions

There are many potential future directions for the use of N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide in scientific research. One area of interest is the development of new fluorescent probes that can be used to study different types of proteins and cellular processes. Another area of interest is the development of new imaging techniques that can be used to visualize protein-protein interactions and cell signaling pathways in real-time. Additionally, there is a growing interest in the use of N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide and other fluorescent probes for diagnostic and therapeutic applications, such as the detection and treatment of cancer.

Scientific Research Applications

N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide is widely used in scientific research as a fluorescent probe to study protein-protein interactions, cell signaling pathways, and enzyme activity. It has been used to study the interactions between transcription factors and DNA, the activation of protein kinases, and the activity of proteases. N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide has also been used to study the localization and trafficking of proteins in living cells.

properties

IUPAC Name

N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17IN2O2/c1-13-7-8-15(11-14(13)2)22-25-19-12-16(9-10-20(19)27-22)24-21(26)17-5-3-4-6-18(17)23/h3-12H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECVUYTUUJLWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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